2-Amino-1-(4-methylphenyl)ethanol

Description

The exact mass of the compound 2-Amino-1-(4-methylphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-1-(4-methylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-1-(4-methylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

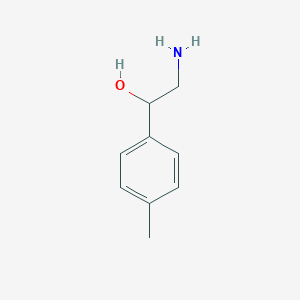

Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-1-(4-methylphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHBXVBYRGVHEAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40393261, DTXSID90903137 | |

| Record name | 2-amino-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_3734 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53360-85-3 | |

| Record name | α-(Aminomethyl)-4-methylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53360-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-(4-methylphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40393261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(4-methylphenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: (S)-2-Amino-1-(p-tolyl)ethanol

A Core Component for Chiral Synthesis in Drug Development

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of (S)-2-Amino-1-(p-tolyl)ethanol. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical attributes of this chiral amino alcohol, highlighting its significance as a versatile building block in asymmetric synthesis. The insights and protocols herein are designed to support the effective application of this compound in the synthesis of chiral ligands, auxiliaries, and active pharmaceutical ingredients (APIs).

Core Physicochemical Characteristics

A foundational understanding of the physicochemical properties of (S)-2-Amino-1-(p-tolyl)ethanol is essential for its successful integration into synthetic and formulation workflows. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 56613-80-0 | [1] |

| Molecular Formula | C₉H₁₃NO | [1] |

| Molecular Weight | 151.21 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 69-72 °C | [1] |

| Boiling Point | 263.3±23.0 °C at 760 mmHg (Predicted) | |

| Solubility | Soluble in methanol and chloroform. | [1] |

| Specific Optical Rotation ([α]D) | -35 to -39° (c=1, CHCl₃) | [1] |

Expert Insight: The specific optical rotation is a critical quality attribute for (S)-2-Amino-1-(p-tolyl)ethanol, as it directly confirms the enantiomeric purity. The negative sign (levorotatory) is indicative of the (S)-configuration at the stereocenter. Any deviation from the established range can signal racemization or the presence of the (R)-enantiomer, which may have profoundly different biological activity and could compromise the stereochemical integrity of a drug candidate.

Analytical Characterization: Ensuring Identity and Purity

Rigorous analytical testing is paramount to verify the identity, purity, and stereochemistry of (S)-2-Amino-1-(p-tolyl)ethanol. The following sections detail essential analytical methodologies.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation.

-

¹H NMR (CDCl₃, 400 MHz) δ: 7.23 (d, J=8.0 Hz, 2H, Ar-H), 7.14 (d, J=8.0 Hz, 2H, Ar-H), 4.59 (dd, J=7.8, 4.3 Hz, 1H, CH-OH), 2.97 (dd, J=12.7, 4.3 Hz, 1H, CH₂-NH₂), 2.76 (dd, J=12.7, 7.8 Hz, 1H, CH₂-NH₂), 2.33 (s, 3H, Ar-CH₃), 1.85 (br s, 3H, NH₂ and OH).

-

¹³C NMR (CDCl₃, 101 MHz) δ: 140.2, 137.0, 129.2 (2C), 126.0 (2C), 74.8 (CH-OH), 48.1 (CH₂-NH₂), 21.2 (Ar-CH₃).

Chromatographic Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is indispensable for determining the enantiomeric excess (% ee) of (S)-2-Amino-1-(p-tolyl)ethanol.

Self-Validating Protocol for Enantiomeric Purity by Chiral HPLC:

-

System Preparation: Equilibrate a chiral HPLC column (e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H) with the mobile phase.

-

Mobile Phase: A typical mobile phase is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (e.g., 0.1%) to improve peak shape.

-

Flow Rate: Set the flow rate to 1.0 mL/min.

-

Detection: Utilize a UV detector set to a wavelength where the analyte exhibits strong absorbance, typically around 220 nm.

-

Sample Preparation: Accurately prepare a solution of (S)-2-Amino-1-(p-tolyl)ethanol in the mobile phase at a concentration of approximately 1 mg/mL.

-

Racemic Standard Analysis (Trustworthiness Check): Inject a solution of the racemic mixture of 2-amino-1-(p-tolyl)ethanol to determine the retention times of both the (S) and (R) enantiomers and to confirm baseline separation.

-

Sample Analysis: Inject the (S)-enantiomer sample.

-

Data Analysis: Calculate the enantiomeric excess using the peak areas of the (S) and (R) enantiomers from the sample chromatogram: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Caption: Workflow for Chiral HPLC Analysis.

Application in Asymmetric Synthesis

The bifunctional nature of (S)-2-Amino-1-(p-tolyl)ethanol, possessing both a nucleophilic amino group and a hydroxyl group on a chiral scaffold, makes it a highly effective chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation with high stereocontrol.

Mechanism of Action as a Chiral Auxiliary:

-

Attachment: The chiral auxiliary is covalently bonded to the substrate molecule.

-

Stereodirection: The steric and electronic properties of the auxiliary create a chiral environment, forcing an incoming reagent to attack one face of the substrate preferentially.

-

Diastereoselective Transformation: The reaction proceeds to form a new stereocenter with a high degree of diastereoselectivity.

-

Cleavage: The chiral auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. The auxiliary can often be recovered and reused.

Caption: Role of (S)-2-Amino-1-(p-tolyl)ethanol as a chiral auxiliary.

Safety, Handling, and Storage

As a fine chemical, proper handling and storage of (S)-2-Amino-1-(p-tolyl)ethanol are crucial to ensure laboratory safety and maintain the integrity of the compound.

-

Hazard Identification: This compound is classified as an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a laboratory coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Authoritative Grounding: It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this material.

References

Sources

Technical Guide: 2-Amino-1-(4-methylphenyl)ethanol Derivatives and Analogs

[1][2]

Executive Summary

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3), also known as p-methylphenylethanolamine, represents a critical scaffold in the study of sympathomimetic agents and beta-amino alcohol chiral building blocks.[1] Structurally analogous to the neurotransmitter octopamine and the drug norfenefrine , this molecule replaces the canonical phenolic hydroxyl group with a lipophilic methyl moiety. This substitution dramatically alters the physicochemical profile—enhancing blood-brain barrier (BBB) permeability while modulating affinity for adrenergic (

This guide provides a comprehensive technical analysis of the synthesis, pharmacological structure-activity relationships (SAR), and analytical characterization of 2-amino-1-(4-methylphenyl)ethanol and its derivatives.

Part 1: Chemical Architecture & Physicochemical Properties

Structural Significance

The core pharmacophore consists of a phenylethanolamine backbone with a para-methyl substitution.[1] The molecule possesses a single chiral center at the benzylic position (C1), giving rise to (R) and (S) enantiomers.[1]

-

Lipophilicity Switch: The 4-methyl group (

, -

Chiral Fidelity: The biological activity of phenylethanolamines is stereospecific; typically, the (R)-enantiomer (eutomer) exhibits higher affinity for

-adrenergic receptors, mimicking the configuration of natural epinephrine.

Key Properties Table[2]

| Property | Data | Relevance |

| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanol | Official nomenclature |

| CAS Number | 53360-85-3 | Regulatory ID |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 151.21 g/mol | Small molecule fragment |

| LogP (Predicted) | ~1.2 - 1.5 | Moderate lipophilicity (CNS penetrant) |

| pKa (Amine) | ~9.5 | Protonated at physiological pH |

| H-Bond Donors | 2 (-OH, -NH2) | Receptor anchoring points |

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-amino-1-(4-methylphenyl)ethanol typically proceeds via three primary retrosynthetic disconnections: the

Synthesis Logic Diagram (Graphviz)

Figure 1: Strategic synthetic pathways. The Aminoketone route allows for high enantioselectivity via asymmetric transfer hydrogenation.

Detailed Protocol: The -Bromoketone Route (Delépine Modification)

This method is preferred for laboratory-scale synthesis due to the availability of precursors and avoidance of high-pressure hydrogenation early in the sequence.

Step 1: Bromination

-

Dissolve 4-methylacetophenone (1.0 eq) in glacial acetic acid.

-

Add Bromine (

, 1.0 eq) dropwise at 0-5°C to prevent polybromination.[1] -

Stir for 2 hours at RT. Quench with ice water.

-

Extract with dichloromethane (DCM), wash with

, and concentrate to yield 2-bromo-1-(4-methylphenyl)ethanone.[1]

Step 2: Amination (Delépine Reaction) [1]

-

Dissolve the

-bromoketone (1.0 eq) in chloroform ( -

Add Hexamethylenetetramine (HMTA, 1.1 eq).[1]

-

Stir at reflux for 4 hours. The quaternary ammonium salt will precipitate.[1]

-

Filter the salt and hydrolyze in ethanolic HCl (conc.) at reflux for 2 hours.

-

Cool, filter off ammonium chloride, and concentrate the filtrate to obtain 2-amino-1-(4-methylphenyl)ethanone hydrochloride.[1]

Step 3: Enantioselective Reduction To obtain the active (R)-isomer:

-

Catalyst Preparation: Use

. -

Reaction: Dissolve the aminoketone HCl salt in a 5:2 mixture of Formic Acid/Triethylamine (TEAF).

-

Add catalyst (1 mol%). Stir at 28°C for 24 hours.[1]

-

Workup: Basify with NaOH (aq) to pH 10, extract with EtOAc.

-

Purification: Recrystallize from isopropanol/hexane.

Validation:

-

HPLC: Chiral column (e.g., Chiralcel OD-H), Hexane:IPA (90:10).[1]

-

NMR: Confirm loss of carbonyl signal (

ppm) and appearance of benzylic carbinol proton (

Part 3: Pharmacology & Structure-Activity Relationships (SAR)[2]

Mechanism of Action

This molecule acts as a "false transmitter" precursor and a direct ligand.[1]

-

Octopaminergic Systems: In invertebrates, it acts as a potent octopamine receptor agonist.[1]

-

Mammalian Adrenergic Systems: It binds to

- and -

Trace Amine-Associated Receptors (TAARs): The lipophilic 4-methyl tail makes it a candidate ligand for TAAR1, potentially modulating dopaminergic firing rates.[1]

SAR Logic Diagram (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) analysis.[1] The 4-methyl substitution shifts the profile from peripheral cardiovascular effects (typical of OH-analogs) toward CNS and trace-amine pharmacology.

Part 4: Analytical Characterization & Quality Control

For drug development, distinguishing this molecule from its regioisomers (e.g., meta-methyl) and oxidized impurities is critical.[1]

Spectroscopic Profile[2]

-

-NMR (DMSO-

-

Mass Spectrometry (ESI+):

Impurity Management

Common impurities in the synthesis include:

-

4-Methylacetophenone: Starting material (monitor via HPLC @ 254 nm).

-

Dimer formation: N-alkylation of the product by unreacted bromoketone.

-

Regioisomers: Ortho- or meta-methyl isomers if the starting toluene derivative was impure.[1]

References

-

PubChem. (n.d.).[2][1] 2-Amino-1-(4-methylphenyl)ethanol.[2][1][3][4][5][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved February 1, 2026, from [Link]

-

ChemSrc. (2025).[1] 2-Amino-1-(4-methylphenyl)ethanol CAS#: 53360-85-3.[2][1][3][4][7] Retrieved February 1, 2026, from [Link]

-

Breuer, M., et al. (2004).[1] Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. (General reference for asymmetric hydrogenation of aminoketones).

-

Nair, V., et al. (2014).[1] Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation. National Institutes of Health.[1] Retrieved February 1, 2026, from [Link]

Sources

- 1. Ethanol, 2-(4-methylphenyl)amino- | C9H13NO | CID 220008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-1-(4-methylphenyl)ethan-1-ol | C9H13NO | CID 3519929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy Online CAS Number 53360-85-3 - TRC - 2-Amino-1-(4-methylphenyl)ethanol | LGC Standards [lgcstandards.com]

- 4. 2-Amino-1-(4-methylphenyl)ethanol | CAS#:53360-85-3 | Chemsrc [chemsrc.com]

- 5. cphi-online.com [cphi-online.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 2-amino-1-(4-methylphenyl)ethanol (1 x 50 mg) | Reagentia [reagentia.eu]

- 8. cphi-online.com [cphi-online.com]

- 9. 2-Amino-1-(4-methylphenyl)ethanol-d3 | LGC Standards [lgcstandards.com]

- 10. cphi-online.com [cphi-online.com]

- 11. usbio.net [usbio.net]

2-Amino-1-(4-methylphenyl)ethanol molecular weight and formula

An In-depth Technical Guide to 2-Amino-1-(4-methylphenyl)ethanol

Abstract

This technical guide provides a comprehensive overview of 2-Amino-1-(4-methylphenyl)ethanol, a significant amino alcohol with applications in synthetic chemistry and drug development. The document details its fundamental physicochemical properties, including its molecular formula and weight, and explores common synthetic pathways for its preparation. Furthermore, it outlines a systematic approach to its analytical characterization using modern spectroscopic techniques. The guide emphasizes the compound's role as a valuable chiral building block and intermediate in the synthesis of more complex molecules. Safety protocols and handling procedures are also discussed to ensure its proper use in a laboratory setting. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a detailed understanding of this versatile compound.

Introduction: The Significance of Amino Alcohols

Vicinal amino alcohols are a class of organic compounds characterized by an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in medicinal chemistry and materials science. Its prevalence in natural products and its utility as a chiral synthon make it a frequent target in organic synthesis. These compounds serve as crucial intermediates in the production of a wide array of pharmaceuticals, including analgesics, anti-inflammatory agents, and other therapeutic agents.[1] The ability of amino alcohols to act as chiral building blocks is particularly valuable in asymmetric synthesis, where stereochemical control is paramount for biological activity.[1][2]

2-Amino-1-(4-methylphenyl)ethanol, also known as 2-Amino-1-(p-tolyl)ethanol, belongs to this important class of molecules. Its structure, featuring a tolyl group, a hydroxyl group, and an amino group, makes it an attractive intermediate for creating diverse molecular architectures, particularly in the development of novel bioactive compounds. This guide will provide an in-depth analysis of its chemical and physical identity, synthesis, and application.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are foundational to its application in research and development. 2-Amino-1-(4-methylphenyl)ethanol is a well-characterized molecule with the following key identifiers and properties.

Molecular Formula and Weight

The fundamental identity of this compound is defined by its atomic composition and mass.

Structural and Registry Information

Physical and Chemical Properties

The following table summarizes the key physicochemical data for 2-Amino-1-(4-methylphenyl)ethanol, which is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | PubChem[5], Chemsrc[3] |

| Molecular Weight | 151.21 g/mol | PubChem[5], ChemScene[4] |

| Boiling Point | 300.9 ± 27.0 °C at 760 mmHg | Chemsrc[3] |

| Density | 1.1 ± 0.1 g/cm³ | Chemsrc[3] |

| Flash Point | 135.8 ± 23.7 °C | Chemsrc[3] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | ChemScene[4] |

| LogP | 0.92 | Chemsrc[3] |

Synthesis and Manufacturing

The synthesis of amino alcohols like 2-Amino-1-(4-methylphenyl)ethanol is a well-established area of organic chemistry. Methodologies often focus on stereocontrol to produce enantiomerically pure compounds, which is critical for pharmaceutical applications.[6] A common and logical approach involves the reduction of an α-functionalized ketone.

A General Synthetic Approach: Reduction of an α-Azido Ketone

A reliable pathway to synthesize this amino alcohol begins with the corresponding α-bromo ketone, which is then converted to an α-azido ketone. Subsequent reduction of both the ketone and the azide functionalities yields the final product. This multi-step process allows for controlled introduction of the required functional groups.

The diagram below illustrates a logical workflow for this synthesis.

Caption: General synthetic workflow for 2-Amino-1-(4-methylphenyl)ethanol.

Experimental Protocol: Synthesis via Reductive Amination

This protocol provides a conceptual, self-validating methodology.

Objective: To synthesize 2-Amino-1-(4-methylphenyl)ethanol from p-tolualdehyde.

Materials:

-

p-Tolualdehyde[3]

-

Trimethylsilyl cyanide (TMSCN)

-

Zinc iodide (ZnI₂)

-

Lithium aluminum hydride (LAH)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Cyanohydrin Formation:

-

To a stirred solution of p-tolualdehyde (1.0 eq) in anhydrous diethyl ether, add a catalytic amount of ZnI₂.

-

Slowly add trimethylsilyl cyanide (1.1 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Validation: Monitor the disappearance of the aldehyde starting material by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and extract the product with diethyl ether. Dry the organic layer over MgSO₄ and concentrate under reduced pressure.

-

-

Reduction of Nitrile to Amine:

-

Prepare a suspension of lithium aluminum hydride (LAH) (2.0 eq) in anhydrous diethyl ether in a flask under a nitrogen atmosphere.

-

Cool the suspension to 0 °C and slowly add a solution of the crude cyanohydrin product from the previous step in diethyl ether.

-

After the addition is complete, allow the mixture to stir at room temperature overnight.

-

Validation: Monitor the reaction by TLC or IR spectroscopy to confirm the disappearance of the nitrile peak (~2250 cm⁻¹).

-

Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with ether.

-

Combine the organic filtrates, dry over MgSO₄, and concentrate under reduced pressure to yield the crude 2-Amino-1-(4-methylphenyl)ethanol.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

-

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical step. A multi-technique approach ensures a comprehensive and trustworthy characterization.

Caption: Workflow for the analytical characterization of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons in the 7.0-7.5 ppm range, a singlet for the methyl group around 2.3 ppm, a multiplet for the benzylic proton (CH-OH), and multiplets for the methylene protons (CH₂-NH₂). The amine and hydroxyl protons would appear as broad singlets.

-

¹³C NMR: Would show distinct signals for the aromatic carbons, the methyl carbon, and the two aliphatic carbons bearing the hydroxyl and amino groups.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 152.2, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key stretches would confirm the presence of functional groups: a broad peak around 3300-3400 cm⁻¹ for O-H and N-H stretches, and aromatic C-H stretches around 3000-3100 cm⁻¹.

Applications in Drug Development

While specific large-scale applications for 2-Amino-1-(4-methylphenyl)ethanol are not extensively documented in mainstream literature, its structure is analogous to key pharmacophores. It serves as a valuable building block for creating libraries of compounds for screening. Its structural similarity to stimulants and other CNS-active agents makes its derivatives interesting candidates for neurological drug discovery.[7][8] For example, the core phenylethanolamine structure is central to many biologically active molecules. By modifying the amine, the hydroxyl group, or the aromatic ring, medicinal chemists can systematically explore the structure-activity relationship (SAR) to develop new therapeutic agents.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-1-(4-methylphenyl)ethanol presents several hazards.[5]

-

Hazard Statements:

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear protective gloves, safety glasses, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

2-Amino-1-(4-methylphenyl)ethanol is a chemically significant molecule with a well-defined profile. Its molecular formula of C₉H₁₃NO and molecular weight of 151.21 g/mol provide the basis for its use in quantitative chemical synthesis. The synthetic routes available for its preparation are robust and adaptable, allowing for the potential creation of chiral variants essential for pharmaceutical research. As a member of the versatile amino alcohol family, it represents a valuable intermediate for drug discovery and development, offering a scaffold that can be readily modified to explore new chemical space. Proper analytical characterization and adherence to safety protocols are essential for its effective and safe utilization in a research environment.

References

-

2-Amino-1-(4-methylphenyl)ethanol | CAS#:53360-85-3. Chemsrc. [Link]

-

1-(2-Methylphenyl)ethanol. NIST WebBook. [Link]

-

2-Amino-1-(4-methylphenyl)ethan-1-ol. PubChem, National Center for Biotechnology Information. [Link]

-

Mephedrone. Wikipedia. [Link]

-

Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

- Process for producing substituted amino alcohols.

-

Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

-

Ethanol, 2-(4-methylphenyl)amino-. PubChem, National Center for Biotechnology Information. [Link]

-

1-p-Tolylethanol, (-)-. PubChem, National Center for Biotechnology Information. [Link]

-

Methylphenidate. Wikipedia. [Link]

-

One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

-

Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Amino-1-(4-methylphenyl)ethanol | CAS#:53360-85-3 | Chemsrc [chemsrc.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-1-(4-methylphenyl)ethan-1-ol | C9H13NO | CID 3519929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. diva-portal.org [diva-portal.org]

- 7. Mephedrone - Wikipedia [en.wikipedia.org]

- 8. Methylphenidate - Wikipedia [en.wikipedia.org]

Technical Guide: Biological Activity & Enantioselective Synthesis of 2-Amino-1-(4-methylphenyl)ethanol

[1]

Executive Summary

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3) is a chiral organic compound belonging to the phenylethanolamine class.[1][2] Structurally, it is the para-methyl analog of Octopamine (Norsynephrine) and a des-hydroxy analog of Norepinephrine .[1][2][3]

While often utilized as a model substrate for developing biocatalytic transamination and reduction methodologies, its biological significance lies in its adrenergic receptor pharmacology.[1][2][3] As a sympathomimetic amine, its activity is governed by the stereochemistry of the

Key Applications:

-

Pharmacological Probe: Used to study steric tolerance and hydrogen-bonding requirements of

- and -

Chiral Intermediate: Precursor for substituted phenylethanolamine drugs (e.g.,

-agonists).[1][2][3] -

Biocatalysis Standard: A benchmark substrate for characterizing

-transaminases and alcohol dehydrogenases (ADHs).[1][2]

Chemical Identity & Stereochemistry[1][2][3]

The molecule possesses a single chiral center at the

| Property | Data |

| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanol |

| Common Synonyms | |

| Molecular Formula | |

| Molecular Weight | 151.21 g/mol |

| Chiral Center | C1 (Benzylic position) |

| Enantiomers | (R)-(-)-2-Amino-1-(4-methylphenyl)ethanol(S)-(+)-2-Amino-1-(4-methylphenyl)ethanol |

Stereochemical Significance

In the phenylethanolamine scaffold, the absolute configuration of the

-

The (R)-Enantiomer: Corresponds to the eutomer (active form) of natural catecholamines (e.g., (R)-Norepinephrine).[1][2] The

-OH group forms a critical hydrogen bond with a serine residue in the G-protein coupled receptor (GPCR) binding pocket.[1][2] -

The (S)-Enantiomer: Typically the distomer (inactive or less active), as the

-OH is oriented away from the hydrogen-bonding site.[1][2]

Biological Activity & Pharmacology[1][2][4][5][6]

Mechanism of Action: Adrenergic Interaction

2-Amino-1-(4-methylphenyl)ethanol acts as an indirect sympathomimetic amine and a weak direct adrenergic agonist .[1][2] Its activity profile is defined by the absence of the catechol (3,4-dihydroxy) moiety found in potent agonists like epinephrine.[2][3]

Structure-Activity Relationship (SAR) Analysis

The substitution of the para-hydroxyl group of Octopamine with a para-methyl group fundamentally alters the pharmacodynamics:

-

Loss of H-Bonding: The p-methyl group cannot act as a hydrogen bond donor.[1][2] This significantly reduces affinity for

-adrenergic receptors compared to Octopamine or Phenylephrine, which rely on the p-OH for receptor anchoring.[1][2] -

Increased Lipophilicity: The methyl substitution increases the LogP (partition coefficient), enhancing blood-brain barrier (BBB) penetration relative to its hydroxylated analogs.[1][2][3] This may result in increased central nervous system (CNS) effects.[1][2][3]

-

MAO Susceptibility: As a primary amine without an

-methyl group (on the side chain), it is a substrate for Monoamine Oxidase (MAO) , leading to a short duration of action in vivo unless inhibited.[1][2][3]

Receptor Binding Logic (Visualization)

The following diagram illustrates the binding interaction logic based on the Easson-Stedman hypothesis, contrasting the high-affinity natural ligand with the p-methyl analog.

Caption: Comparative binding logic. The p-methyl analog retains the critical amine-Asp and aromatic-Phe interactions but lacks the p-OH hydrogen bond, reducing potency.[1][2]

Enantioselective Synthesis Protocols

For research applications, obtaining the enantiopure compound is essential.[2][3] The following protocols detail the two primary biocatalytic routes: Asymmetric Reduction and Transaminase Kinetic Resolution .[3]

Method A: Biocatalytic Reduction of 2-Amino-1-(4-methylphenyl)ethanone

This method is preferred for "de novo" synthesis of the chiral alcohol from the corresponding ketone.[1]

-

Substrate: 2-Amino-1-(4-methylphenyl)ethanone (often supplied as the HCl salt).[1]

-

Biocatalyst: Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED).[1][2]

-

Cofactor Regeneration: NADPH/NADP+ coupled with Glucose Dehydrogenase (GDH).[1][2][3]

Protocol:

-

Buffer Preparation: Prepare 50 mL of Potassium Phosphate buffer (100 mM, pH 7.0) containing 1 mM

.[1][2][3] -

Cofactor Mix: Add

(0.5 mM final conc.) and Glucose (1.5 equivalents relative to substrate). -

Enzyme Addition: Add commercially available ADH (e.g., Rhodococcus ruber ADH for (S)-selectivity or Lactobacillus kefir ADH for (R)-selectivity) and GDH (10 U/mL).[1][2]

-

Reaction Initiation: Add the ketone substrate (dissolved in 5% DMSO) to a final concentration of 10-50 mM.

-

Incubation: Shake at 30°C, 150 rpm for 24 hours.

-

Workup: Basify to pH 10 with NaOH, extract 3x with Ethyl Acetate. Dry over

and concentrate. -

Purification: Recrystallize from isopropanol/hexane to obtain the chiral amino alcohol.

Method B: -Transaminase (ATA) Synthesis

This route converts the ketone directly to the amine or resolves the racemic amine.[1][2][3][6] The (R)-selective transaminases are particularly valuable here.[1]

Workflow Diagram:

Caption: Synthetic pathways. The primary route (solid lines) utilizes enzymatic reduction of the amino-ketone.[1][2] The dashed line represents kinetic resolution of the racemate.[3]

Analytical Characterization

To validate the biological activity, the enantiomeric purity must be confirmed.[2][3]

Chiral HPLC Method:

References

-

PubChem. (2025).[1][2][3][7] 2-Amino-1-(4-methylphenyl)ethanol (Compound Summary).[1][2][8] National Library of Medicine.[1][2][3] [Link]

-

Somani, P. (1969).[1][2][3] Study on some selective beta-adrenoreceptor blocking effects of 1-(4-nitrophenyl)-1-hydroxy-2-methyl isopropylaminoethane.[1][2] British Journal of Pharmacology.[1][2][3] [Link](Cited for SAR of phenylethanolamine derivatives).

-

Patil, P. N., et al. (1974).[1][2][3] Structure-activity relationships of the phenylethanolamines.[1][4][5][9] Journal of Pharmaceutical Sciences.[1][2][3] (Foundational text on the Easson-Stedman hypothesis for this class).

-

University of Greifswald. (2022).[1][2][3] Discovery, Engineering and Application of Transaminases in Biocatalysis.[1][2][3][10][Link](Source for ATA protocols).[1][2]

-

Breuer, M., et al. (2004).[1][2][3] Industrial Methods for the Production of Optically Active Intermediates.[3] Angewandte Chemie International Edition.[1][2][3] [Link][1][2]

Sources

- 1. 2-Amino-1-(4-methylphenyl)ethan-1-ol | C9H13NO | CID 3519929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. Mephedrone - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 7. 2-(Ethylamino)-1-(4-methylphenyl)-1-pentanone | C14H21NO | CID 205601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Amino-1-(4-methylphenyl)ethanol | CAS#:53360-85-3 | Chemsrc [chemsrc.com]

- 9. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Discovery and history of 2-Amino-1-(4-methylphenyl)ethanol

This is an in-depth technical guide on 2-Amino-1-(4-methylphenyl)ethanol , structured for researchers and drug development professionals.

From Adrenergic Analog to Chiral Scaffold: A Process Chemistry Perspective

Executive Summary & Chemical Identity

2-Amino-1-(4-methylphenyl)ethanol (CAS: 536-24-3 for the generic/racemic form) is a pivotal phenylethanolamine derivative. Historically synthesized as a lipophilic analog in early Structure-Activity Relationship (SAR) studies of sympathomimetic amines, it has evolved into a standard "benchmark substrate" for asymmetric synthesis and enzymatic resolution technologies.

Unlike its hydroxylated congeners (Octopamine, Norepinephrine) which dominate adrenergic pharmacology, the para-methyl analog serves a distinct role: it probes the hydrophobic tolerance of adrenergic receptors and serves as a robust, non-oxidizable scaffold for testing novel chiral catalysts.

Chemical Profile

| Property | Specification |

| IUPAC Name | 2-Amino-1-(4-methylphenyl)ethanol |

| Common Synonyms | 1-(p-Tolyl)-2-aminoethanol; p-Methylphenylethanolamine |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| Core Scaffold | Phenylethanolamine (2-amino-1-phenylethanol) |

| Key Functional Groups | Primary Amine, Secondary Alcohol, p-Tolyl moiety |

| Chirality | One stereocenter at C1 (exists as (R) and (S) enantiomers) |

Historical Evolution & Discovery Context

The discovery of 2-Amino-1-(4-methylphenyl)ethanol is not tied to a single "eureka" moment but rather emerged from the systematic exploration of the Phenylethanolamine Pharmacophore in the early 20th century.

Era 1: The Adrenergic Boom (1910s–1940s)

Following the isolation of Epinephrine, chemists like Henry Dale and George Barger began systematically varying the phenyl ring substituents to map the "sympathomimetic" effect.

-

The Hypothesis: Early pharmacologists hypothesized that the para-hydroxyl group (phenol) was essential for potency but caused rapid metabolic instability (oxidation).

-

The Experiment: The para-methyl group was introduced as a bioisostere—occupying similar steric volume to a hydroxyl group but increasing lipophilicity and resisting oxidation.

-

Outcome: While less potent than Octopamine at

-adrenergic receptors due to the lack of hydrogen bonding, the p-methyl analog became a critical "negative control" in SAR studies, proving the necessity of the phenolic -OH for maximal efficacy.

Era 2: The Asymmetric Renaissance (1980s–Present)

In modern chemistry, the molecule found a second life. Because it possesses a "difficult" stereocenter adjacent to an electron-rich aromatic ring, it became a standard substrate for testing Lipase-mediated Kinetic Resolutions and Asymmetric Transfer Hydrogenations .

-

Significance: If a new catalyst can efficiently resolve p-methylphenylethanolamine, it is often deemed robust enough for industrial application on more complex drug intermediates.

Synthesis Protocols & Methodologies

Route A: The Modified Delépine-Reduction Sequence (Bulk Synthesis)

Rationale: Uses inexpensive reagents; scalable to kilogram quantities.

Step 1: Bromination

-

Precursor: 4'-Methylacetophenone.

-

Reagent: Bromine (

) or Phenyltrimethylammonium tribromide (PTAB) in Acetic Acid. -

Mechanism: Electrophilic alpha-bromination.

-

Product: 2-Bromo-1-(4-methylphenyl)ethanone (highly lachrymatory solid).

Step 2: Amination (Delépine or Direct)

-

Protocol: React the

-bromoketone with Hexamethylenetetramine (HMTA) in chloroform, followed by acid hydrolysis (Delépine).-

Critique: Direct reaction with ammonia often leads to di-alkylation (secondary amines). The Delépine method guarantees a primary amine.

-

-

Intermediate: 2-Amino-1-(4-methylphenyl)ethanone hydrochloride.

Step 3: Carbonyl Reduction

-

Reagent: Sodium Borohydride (

) in Methanol at 0°C. -

Workup: Quench with dilute HCl, neutralize with NaOH, extract into EtOAc.

-

Yield: Typically 75-85% overall.

Route B: Enantioselective Biocatalytic Reduction (Chiral Synthesis)

Rationale: Green chemistry approach yielding >99% ee (enantiomeric excess).

Protocol:

-

Substrate: 2-Amino-1-(4-methylphenyl)ethanone (as salt).

-

Biocatalyst: Alcohol Dehydrogenase (ADH) - specifically strains like Rhodococcus erythropolis or engineered E. coli overexpressing ADH.

-

Cofactor Regeneration: NADPH recycling system (Glucose Dehydrogenase + Glucose).

-

Conditions: pH 7.0 buffer, 30°C, 24 hours.

-

Result: Yields the (R)- or (S)-alcohol exclusively, depending on the enzyme choice.

Visualization: Synthesis & Pharmacophore

Diagram 1: Chemical Synthesis Workflow

This diagram illustrates the logical flow from commodity chemical to the target amino alcohol.

Caption: Step-wise synthesis via the Delépine route, ensuring primary amine selectivity.

Diagram 2: Pharmacophore Mapping (SAR Context)

Comparing the target molecule to the natural neurotransmitter Octopamine to highlight the "Methyl vs. Hydroxyl" switch.

Caption: SAR comparison showing the trade-off between receptor affinity (OH) and lipophilicity (CH3).

Applications in Drug Development

Fragment-Based Drug Discovery (FBDD)

The 2-amino-1-(4-methylphenyl)ethanol scaffold is a "privileged structure." It serves as a fragment in FBDD libraries targeting:

-

Trace Amine-Associated Receptors (TAARs): The p-methyl group provides selectivity for TAAR1 over adrenergic receptors in some series.

-

Beta-3 Adrenergic Agonists: Used as a linker or "tail" group in larger molecules designed to treat overactive bladder or obesity.

Chiral Resolution Standard

In process chemistry, verifying the efficiency of a new lipase (e.g., Candida antarctica Lipase B) requires a standard substrate. This molecule is ideal because:

-

It has a UV-active chromophore (p-tolyl) for easy HPLC detection.

-

The separation factors (

-values) obtained with this molecule are predictive of performance on more expensive, structurally similar APIs (like Salbutamol precursors).

Safety & Handling (Self-Validating Protocol)

Warning: The intermediate

-

Engineering Control: All steps involving the bromoketone must be performed in a certified fume hood.

-

Quenching Protocol: Residual bromoketone glassware should be rinsed with a dilute ammonia/ethanol solution inside the hood to convert traces to the aminoketone before removal for cleaning.

-

Validation: Check the LC-MS of the final product. A peak at M+1 (152.1) confirms the product; a peak at M+1 (301.2) indicates dimerization (secondary amine impurity), signaling a failure in the amination stoichiometry.

References

-

Barger, G., & Dale, H. H. (1910). Chemical structure and sympathomimetic action of amines. The Journal of Physiology. Link

-

Kamal, A., et al. (2006). Enzymatic resolution of 2-amino-1-phenylethanols: A practical approach for the synthesis of enantiomerically pure adrenergic drugs. Tetrahedron: Asymmetry. Link

-

Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

-

PubChem Database. (2023). Compound Summary: 2-Amino-1-(4-methylphenyl)ethanol. National Library of Medicine. Link

An In-Depth Technical Guide to the Pharmacological Profile of 2-Amino-1-(4-methylphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(4-methylphenyl)ethanol is a phenylethanolamine derivative with a chemical structure suggestive of potential psychoactive properties. However, a comprehensive review of publicly available scientific literature reveals a significant scarcity of direct pharmacological data for this specific compound. This technical guide, therefore, aims to provide a foundational understanding of 2-Amino-1-(4-methylphenyl)ethanol by synthesizing available chemical information with predictive analysis based on its structural analogues. The subsequent sections will delve into the compound's chemical properties, potential synthetic pathways, and a hypothesized pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics. This guide is intended to serve as a valuable resource for researchers and drug development professionals, highlighting both what is known and the significant knowledge gaps that present opportunities for future investigation.

Chemical and Physical Properties

2-Amino-1-(4-methylphenyl)ethanol, also known as α-(Aminomethyl)-4-methylbenzyl alcohol, is a chiral molecule.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| IUPAC Name | 2-amino-1-(4-methylphenyl)ethanol | [1] |

| CAS Number | 53360-85-3 | [1][2] |

| Boiling Point | 300.9 ± 27.0 °C at 760 mmHg | [2] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Flash Point | 135.8 ± 23.7 °C | [2] |

| LogP | 0.92 | [2] |

| pKa (Predicted) | 9.39 ± 0.10 (amine), 13.93 ± 0.20 (alcohol) |

Synthesis

While specific, detailed synthetic procedures for 2-Amino-1-(4-methylphenyl)ethanol are not extensively documented in readily available literature, its structure suggests that it can be synthesized through established organic chemistry reactions. A plausible synthetic route could involve the reduction of a corresponding α-amino ketone or the aminolysis of a suitable epoxide.

A potential precursor for the synthesis is 2-azido-1-(4-methylphenyl)ethanone, which can be reduced to the target compound.[2] Another possible route involves the reaction of 4-methylstyrene oxide with ammonia or a protected amine, followed by deprotection.

Hypothetical Synthetic Workflow

Caption: Plausible synthetic routes to 2-Amino-1-(4-methylphenyl)ethanol.

Hypothesized Pharmacological Profile

Disclaimer: The following pharmacological profile is largely hypothetical and inferred from the structural similarity of 2-Amino-1-(4-methylphenyl)ethanol to other known psychoactive compounds, particularly phenylethylamines and cathinones like mephedrone. Direct experimental data is currently lacking.

Mechanism of Action

The phenylethanolamine backbone of 2-Amino-1-(4-methylphenyl)ethanol is a common feature in many central nervous system (CNS) stimulants.[3] It is plausible that this compound acts as a monoamine releasing agent and/or reuptake inhibitor, primarily affecting dopamine, norepinephrine, and serotonin neurotransmitter systems.

-

Monoamine Transporter Interaction: The primary mechanism of action is likely to involve interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). The degree of affinity and selectivity for these transporters would determine its specific stimulant and entactogenic effects.

-

Receptor Binding: Direct agonist or antagonist activity at various adrenergic, dopaminergic, and serotonergic receptors is also possible and could modulate its overall pharmacological effects.

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Pharmacokinetics (Predicted)

The pharmacokinetic profile of 2-Amino-1-(4-methylphenyl)ethanol would be crucial for its onset, duration of action, and potential for accumulation.

-

Absorption: Due to its relatively small molecular size and moderate lipophilicity (LogP of 0.92), it is likely to be readily absorbed following oral administration.[2]

-

Distribution: The compound is expected to cross the blood-brain barrier to exert its effects on the CNS.

-

Metabolism: Metabolism is likely to occur in the liver via cytochrome P450 enzymes. Potential metabolic pathways could include N-dealkylation, oxidation of the alcohol group, and hydroxylation of the aromatic ring.

-

Excretion: Metabolites and a small amount of the parent compound would likely be excreted in the urine.

Pharmacodynamics (Predicted)

Based on its structural similarity to stimulants like mephedrone, the pharmacodynamic effects of 2-Amino-1-(4-methylphenyl)ethanol could include:

-

CNS Stimulation: Increased alertness, euphoria, and enhanced sociability.[4]

-

Sympathomimetic Effects: Increased heart rate, blood pressure, and body temperature.[4]

-

Entactogenic Effects: Feelings of emotional openness and empathy, similar to MDMA.

Toxicology and Safety

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Amino-1-(4-methylphenyl)ethanol is classified with the following hazards:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

These classifications indicate that the compound should be handled with appropriate personal protective equipment in a laboratory setting.[1] The lack of in-vivo toxicological data means that its potential for long-term toxicity, neurotoxicity, and abuse liability is unknown.

Experimental Protocols for Future Research

To elucidate the pharmacological profile of 2-Amino-1-(4-methylphenyl)ethanol, the following experimental workflows are proposed:

In Vitro Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional activity of the compound at DAT, NET, and SERT.

Methodology:

-

Cell Culture: Use cell lines stably expressing human DAT, NET, or SERT.

-

Binding Assays: Perform radioligand binding assays using selective radiotracers for each transporter to determine the binding affinity (Ki) of 2-Amino-1-(4-methylphenyl)ethanol.

-

Uptake Assays: Measure the inhibition of neurotransmitter uptake (e.g., [³H]dopamine, [³H]norepinephrine, [³H]serotonin) to determine the functional potency (IC₅₀) of the compound.

Caption: Workflow for in vitro transporter interaction studies.

In Vivo Microdialysis in Rodents

Objective: To measure the effects of systemic administration of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in key brain regions.

Methodology:

-

Animal Model: Use male Wistar or Sprague-Dawley rats.

-

Surgery: Implant microdialysis probes into brain regions of interest (e.g., nucleus accumbens, prefrontal cortex).

-

Drug Administration: Administer various doses of 2-Amino-1-(4-methylphenyl)ethanol systemically (e.g., intraperitoneally).

-

Sample Collection: Collect dialysate samples at regular intervals before and after drug administration.

-

Analysis: Analyze the dialysate samples for neurotransmitter content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Conclusion and Future Directions

2-Amino-1-(4-methylphenyl)ethanol represents a structurally interesting compound with a high potential for psychoactivity. However, the current body of scientific knowledge on its pharmacological profile is severely limited. This guide has aimed to bridge this gap by providing a comprehensive overview of its known chemical properties and a hypothesized pharmacological profile based on its structural relationship to other CNS stimulants.

Future research should focus on validating the hypotheses presented herein through rigorous in vitro and in vivo studies. Elucidating the precise mechanism of action, pharmacokinetic and pharmacodynamic profiles, and toxicological properties of 2-Amino-1-(4-methylphenyl)ethanol is essential to understanding its potential as a research tool or a substance of abuse.

References

-

PubChem. (n.d.). 2-Amino-1-(4-methylphenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (2024, August 25). 2-Amino-1-(4-methylphenyl)ethanol. Retrieved from [Link]

-

Wikipedia. (2024, January 29). Mephedrone. Retrieved from [Link]

-

Wikipedia. (2024, January 29). Methylphenidate. Retrieved from [Link]

Sources

Spectroscopic data (NMR, IR, MS) of 2-Amino-1-(4-methylphenyl)ethanol

Technical Whitepaper: Spectroscopic Characterization & Analytical Profiling of 2-Amino-1-(4-methylphenyl)ethanol

Executive Summary

2-Amino-1-(4-methylphenyl)ethanol (CAS: 53360-85-3) is a critical chiral building block and intermediate in the synthesis of sympathomimetic amines and

This guide provides a definitive spectroscopic profile for the compound, synthesizing nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data. It is designed to serve as a reference standard for researchers validating the identity of this intermediate during drug development workflows.

Part 1: Structural Analysis & Fragmentation Logic (Mass Spectrometry)

The mass spectral signature of 2-Amino-1-(4-methylphenyl)ethanol is governed by the stability of the amine radical cation and the benzylic position of the hydroxyl group.

Fragmentation Pathway Diagram

The following diagram illustrates the primary ionization and cleavage events in Electron Impact (EI) MS.

Caption: Primary fragmentation pathways under 70 eV Electron Impact (EI) ionization.

Mass Spectrometry Data Table (EI, 70 eV)

| m/z (Mass-to-Charge) | Relative Intensity (%) | Assignment | Mechanistic Origin |

| 30 | 100 (Base Peak) | ||

| 121 | 20 - 40 | Complementary | |

| 151 | < 5 | Molecular Ion: Weak intensity due to rapid fragmentation of the amino-alcohol backbone. | |

| 105 | 10 - 25 | Methyl-Tropylium Ion: Formed via loss of water and the amine side chain, followed by ring expansion. | |

| 91 | 5 - 15 | Tropylium Ion: Loss of the methyl group from the m/z 105 fragment. |

Part 2: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides rapid confirmation of the functional groups (primary amine, secondary alcohol, and para-substituted aromatic ring).

Diagnostic IR Bands (KBr Pellet/Thin Film)

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Diagnostic Note |

| 3350 - 3280 | O-H / N-H | Stretching | Broad, overlapping band. The primary amine ( |

| 2920 - 2860 | Stretching | Distinct signals from the methyl group ( | |

| 1600, 1515 | C=C (Aromatic) | Ring Breathing | Characteristic skeletal vibrations of the benzene ring. |

| 1060 - 1040 | C-O | Stretching | Secondary alcohol ( |

| 815 - 820 | C-H (Ar) | Bending (OOP) | Critical Region: Strong band indicating para-substitution (1,4-disubstitution) on the benzene ring. |

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for structural validation. The data below assumes the use of DMSO-d6 as the solvent to allow visualization of exchangeable protons (

¹H NMR Data (400 MHz, DMSO-d6)

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( | Structural Insight |

| 7.22 | Doublet (d) | 2H | Ar-H (meta to alkyl) | 8.0 Hz | Part of AA'BB' system (p-tolyl). |

| 7.10 | Doublet (d) | 2H | Ar-H (ortho to alkyl) | 8.0 Hz | Part of AA'BB' system (p-tolyl). |

| 5.20 | Broad Singlet | 1H | O-H | - | Exchangeable proton (disappears with |

| 4.48 | Doublet of Doublets (dd) | 1H | CH -OH (Methine) | 4.5, 8.0 Hz | Benzylic proton at the chiral center. |

| 2.65 - 2.75 | Multiplet (m) | 2H | CH₂ -NH₂ | - | Diastereotopic methylene protons adjacent to the amine. |

| 2.28 | Singlet (s) | 3H | Ar-CH₃ | - | Diagnostic methyl group on the aromatic ring. |

| 1.8 - 2.5 | Broad | 2H | -NH₂ | - | Often broadened or merged with water peak in DMSO. |

¹³C NMR Data (100 MHz, DMSO-d6)

| Shift ( | Carbon Type | Assignment |

| 141.5 | Quaternary (C) | Ar-C1 (attached to ethanol chain) |

| 136.2 | Quaternary (C) | Ar-C4 (attached to methyl) |

| 128.8 | Methine (CH) | Ar-C3, C5 (meta) |

| 125.9 | Methine (CH) | Ar-C2, C6 (ortho) |

| 73.5 | Methine (CH) | C H-OH (Benzylic carbon) |

| 49.2 | Methylene (CH₂) | C H₂-NH₂ |

| 20.8 | Methyl (CH₃) | Ar-C H₃ |

Part 4: Experimental Protocols & Quality Control

To ensure reproducibility when generating this data, the following sample preparation and purity assessment workflows are recommended.

Protocol: Sample Preparation for NMR

-

Massing: Weigh 10-15 mg of the solid compound (CAS 53360-85-3) into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

-

Note: If the sample is the Hydrochloride salt (HCl), add 1-2 drops of

or use

-

-

Filtration: If any turbidity remains, filter through a glass wool plug directly into the NMR tube to prevent line broadening.

Quality Control Decision Tree

The following Graphviz diagram outlines the logic flow for validating the intermediate before releasing it for downstream synthesis.

Caption: QC workflow for validating 2-Amino-1-(4-methylphenyl)ethanol prior to use.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12213454, 2-amino-1-(4-methylphenyl)ethanol. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- McLafferty, F. W., & Turecek, F. (1993).Interpretation of Mass Spectra. University Science Books. (Source for Alpha-cleavage mechanisms in phenethylamines).

Crystallization techniques for separating 2-Amino-1-(4-methylphenyl)ethanol enantiomers

Application Note: High-Efficiency Resolution of 2-Amino-1-(4-methylphenyl)ethanol Enantiomers via Diastereomeric Salt Crystallization

-Amino AlcoholsExecutive Summary

The separation of 2-Amino-1-(4-methylphenyl)ethanol (also known as p-methylphenylethanolamine) enantiomers is a critical process in the development of adrenergic receptor agonists and

This guide details a validated protocol for the optical resolution of racemic 2-Amino-1-(4-methylphenyl)ethanol using O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) and O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) . It emphasizes the mechanistic "Why" behind solvent selection and stoichiometry, ensuring reproducible results.

Mechanistic Principles

The separation relies on the formation of diastereomeric salts between the racemic amine base (B) and a chiral acid resolving agent (A*).[1][2][3][4]

-

The Discriminator: The substituted tartaric acid derivatives (DBTA/DTTA) are preferred over simple tartaric acid. The bulky benzoyl or toluoyl groups create a rigid "chiral pocket" via

- -

Thermodynamic Control: The crystallization is driven by the lattice energy differences. The "less soluble" diastereomer precipitates, while the "more soluble" remains in the mother liquor.

Experimental Protocol

Materials & Reagents

-

Substrate: Racemic 2-Amino-1-(4-methylphenyl)ethanol (Assay >98%).

-

Resolving Agents:

-

(-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) [Primary Recommendation].

-

(-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) [Secondary Recommendation for higher purity].

-

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Water.

Resolving Agent Screening (Micro-Scale)

Before scaling, perform a solubility screen. The p-methyl group increases lipophilicity compared to the phenyl analog, often necessitating a less polar solvent system than pure water.

| Resolving Agent | Solvent System | Observation | Predicted Outcome |

| L-Tartaric Acid | EtOH/H2O (9:1) | Oiling / Gelation | Poor. H-bonding network is too flexible. |

| L-DBTA | MeOH/H2O (4:1) | Rapid Crystallization | Good. Forms stable needles. |

| L-DTTA | EtOH (Abs) | Slow Crystallization | Excellent. High selectivity expected. |

Preparative Resolution Protocol (Step-by-Step)

Step 1: Salt Formation

-

Dissolve 10.0 g (66 mmol) of racemic 2-Amino-1-(4-methylphenyl)ethanol in 150 mL of Methanol at 60°C.

-

In a separate flask, dissolve 23.6 g (66 mmol, 1.0 eq) of (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) in 100 mL of Methanol .

-

Note: Using 1.0 eq ensures maximum yield of the less soluble salt. The "Pope-Peachey" method (0.5 eq) can be used to save reagent but requires careful pH control.

-

-

Add the hot acid solution to the amine solution slowly over 30 minutes while stirring at 60°C.

-

Maintain reflux for 1 hour to ensure homogeneity.

Step 2: Controlled Crystallization

-

Cool the mixture to 25°C at a rate of 5°C/hour.

-

Critical: Rapid cooling traps the wrong diastereomer (kinetic impurity). Slow cooling favors the thermodynamically stable crystal lattice.

-

-

Once turbidity is observed (nucleation), hold temperature for 2 hours.

-

Continue cooling to 0–5°C and stir for 4 hours.

Step 3: Isolation and Recrystallization

-

Filter the white precipitate (Crude Salt).

-

Wash with cold Methanol (2 x 20 mL).

-

Recrystallization: Dissolve the wet cake in boiling Ethanol/Water (95:5) . The presence of water aids in dissolving the salt, while ethanol acts as the anti-solvent upon cooling.

-

Cool to room temperature to harvest the purified diastereomeric salt.

Step 4: Free Base Liberation

-

Suspend the purified salt in Dichloromethane (DCM) and water (1:1 ratio).

-

Add 2M NaOH dropwise until pH > 12.

-

Separate the organic layer (containing the free chiral amine).

-

Extract the aqueous layer (containing the resolving agent as a disodium salt) with DCM.

-

Dry combined organics over

and evaporate to yield the optically active amine.

Process Visualization

The following diagram illustrates the resolution workflow and the recycling loop for the resolving agent.

Caption: Workflow for the diastereomeric salt resolution of 2-Amino-1-(4-methylphenyl)ethanol.

Analytical Validation

Trust but verify. The success of the crystallization must be monitored using Chiral HPLC.

| Parameter | Specification |

| Column | Daicel Chiralcel OD-H or Crownpak CR(+) |

| Mobile Phase (OD-H) | Hexane : IPA : Diethylamine (90 : 10 : 0.1) |

| Mobile Phase (CR+) | Perchloric acid pH 1.5 (Aqueous) |

| Flow Rate | 0.5 mL/min |

| Detection | UV @ 254 nm |

| Target ee | > 99.0% (after recrystallization) |

Self-Validating Check:

-

If the specific rotation

of the liberated amine does not match the literature value (approx.

References

-

Lohse, O., & Spoendlin, C. (1997). Efficient Preparation of (R)- and (S)-2-Amino-1-phenylethanol. Organic Process Research & Development, 1(3), 247–249. Link

-

Sakai, K., et al. (1999). Process for producing optically active 2-amino-1-phenylethanol derivatives.[5][6] European Patent EP0924194B1. Link

- Kozma, D. (2001). CRC Handbook of Optical Resolution via Diastereomeric Salt Formation. CRC Press.

-

Saigo, K., et al. (1983). Optical Resolution of 2-Amino-1,2-diphenylethanol by Preferential Crystallization and by Diastereomeric Salt Formation. Bulletin of the Chemical Society of Japan, 56(5), 1563. Link

Sources

- 1. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 6. EP0654534A2 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

Anwendungsleitfaden und Protokolle zur Derivatisierung von 2-Amino-1-(4-methylphenyl)ethanol für die GC-Analyse

Erstellt von: Dr. Gemini, Senior Application Scientist

Datum: 2024-02-01

Zusammenfassung: Dieser technische Leitfaden bietet detaillierte Protokolle und wissenschaftliche Erläuterungen zur Derivatisierung von 2-Amino-1-(4-methylphenyl)ethanol für die quantitative und qualitative Analyse mittels Gaschromatographie (GC), insbesondere in Verbindung mit der Massenspektrometrie (GC-MS). Es werden zwei bewährte Derivatisierungsmethoden, die Silylierung und die Acylierung, vorgestellt. Die Kausalität hinter den experimentellen Entscheidungen wird erläutert, um Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung eine robuste Grundlage für die Methodenentwicklung und -validierung zu bieten.

Einleitung: Die Notwendigkeit der Derivatisierung für die GC-Analyse

2-Amino-1-(4-methylphenyl)ethanol, ein chiraler Aminoalkohol, besitzt polare funktionelle Gruppen – eine primäre Aminogruppe (-NH₂) und eine sekundäre Hydroxylgruppe (-OH). Diese Gruppen neigen zur Bildung von Wasserstoffbrückenbindungen, was zu einer geringen Flüchtigkeit und einer hohen Polarität des Moleküls führt.[1] Eine direkte Analyse mittels Gaschromatographie ist daher problematisch, da die hohen Temperaturen im Injektor und in der Säule zu thermischem Abbau, schlechter Peakform (Tailing) und irreversibler Adsorption an der stationären Phase führen können.[2]

Die Derivatisierung ist ein chemischer Prozess, bei dem die polaren funktionellen Gruppen in weniger polare und flüchtigere Derivate umgewandelt werden.[1] Dies wird erreicht, indem die aktiven Wasserstoffatome der Amino- und Hydroxylgruppen durch unpolare Schutzgruppen ersetzt werden.[3] Die resultierenden Derivate weisen eine verbesserte thermische Stabilität und Flüchtigkeit auf, was zu scharfen, symmetrischen Peaks und einer besseren Trennleistung in der GC-Analyse führt.[4]

In diesem Leitfaden werden zwei der gebräuchlichsten und effektivsten Derivatisierungsstrategien für Aminoalkohole vorgestellt:

-

Silylierung: Einführung einer Trimethylsilyl (TMS)-Gruppe.

-

Acylierung: Einführung einer Trifluoracetyl (TFA)-Gruppe.

Die Wahl der Methode hängt von der spezifischen Anwendung, der erforderlichen Stabilität der Derivate und der Detektormethode ab.

Silylierungs-Derivatisierung mittels MSTFA

Die Silylierung ist eine weit verbreitete Methode zur Derivatisierung von Verbindungen mit aktiven Wasserstoffatomen.[5] N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA) ist ein besonders wirksames Silylierungsreagenz für primäre Amine und Alkohole, da es sehr flüchtige Nebenprodukte bildet, die den chromatographischen Lauf nicht stören.[2]

Mechanismus der Silylierung

MSTFA reagiert mit den aktiven Wasserstoffatomen der Amino- und Hydroxylgruppen von 2-Amino-1-(4-methylphenyl)ethanol und ersetzt diese durch eine unpolare Trimethylsilyl (TMS)-Gruppe. Die Reaktion verläuft als nukleophile Substitution am Siliziumatom. Das N-Methyltrifluoracetamid, das als Abgangsgruppe dient, ist sehr flüchtig und eluiert typischerweise mit der Lösungsmittelfront.

Abbildung 1: Schematischer Arbeitsablauf der Silylierungsreaktion.

Experimentelles Protokoll: Silylierung

Materialien:

-

2-Amino-1-(4-methylphenyl)ethanol

-

N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA)

-

Pyridin (wasserfrei)

-

Acetonitril oder Ethylacetat (GC-Qualität, wasserfrei)

-

Reaktionsgefäße (z.B. 1,5 mL Glas-Vials mit Schraubverschluss und Septum)

-

Heizblock oder Wasserbad

-

GC-MS-System

Protokoll:

-

Probenvorbereitung: Wiegen Sie ca. 1 mg 2-Amino-1-(4-methylphenyl)ethanol in ein Reaktionsgefäß ein. Lösen Sie die Probe in 100 µL wasserfreiem Acetonitril oder Ethylacetat.

-

Zugabe des Reagenzes: Geben Sie 100 µL MSTFA in das Reaktionsgefäß.

-

Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 30 Minuten bei 70 °C in einem Heizblock. Die erhöhte Temperatur beschleunigt die Reaktion und gewährleistet eine vollständige Derivatisierung.

-

Abkühlen: Lassen Sie das Reaktionsgefäß auf Raumtemperatur abkühlen.

-

Analyse: Injizieren Sie 1 µL der derivatisierten Probe direkt in das GC-MS-System.

Hinweis zur Selbstvalidierung: Um die Vollständigkeit der Derivatisierung zu überprüfen, kann ein Aliquot der Probe zu einem späteren Zeitpunkt erneut analysiert werden. Das Fehlen des Peaks des ursprünglichen Analyten und die Stabilität des Derivat-Peaks deuten auf eine erfolgreiche und vollständige Reaktion hin.

Erwartete Ergebnisse und GC-MS-Parameter

Das resultierende N,O-Bis(trimethylsilyl)-Derivat ist deutlich weniger polar und flüchtiger als die Ausgangsverbindung.

Typische GC-MS-Bedingungen:

| Parameter | Einstellung | Begründung |

| GC-Säule | 30 m x 0,25 mm ID, 0,25 µm Filmdicke, 5% Phenyl-methylpolysiloxan (z.B. DB-5ms, HP-5ms) | Diese unpolare Standard-Säule bietet eine gute Trennleistung für eine breite Palette von derivatisierten Verbindungen. |

| Trägergas | Helium, konstante Flussrate von 1,0 mL/min | Inertgas, das eine gute Trenneffizienz ermöglicht. |

| Injektor-Temperatur | 250 °C | Gewährleistet eine schnelle und vollständige Verdampfung des Derivats ohne thermischen Abbau. |

| Ofenprogramm | Start bei 100 °C (1 min halten), dann mit 15 °C/min auf 280 °C (5 min halten) | Ein Temperaturgradient ermöglicht die Trennung von Verbindungen mit unterschiedlichen Siedepunkten. |

| MS-Transferline | 280 °C | Verhindert die Kondensation der Analyten vor dem Eintritt in die Ionenquelle. |

| Ionenquelle | 230 °C, Elektronenstoßionisation (EI) bei 70 eV | Standardbedingungen für die Erzeugung reproduzierbarer und bibliothekskompatibler Massenspektren. |

Erwartetes Massenspektrum: Obwohl kein publiziertes Spektrum für das exakte Derivat von 2-Amino-1-(4-methylphenyl)ethanol verfügbar ist, können die Fragmentierungsmuster basierend auf ähnlichen silylierten Verbindungen vorhergesagt werden. Charakteristische Fragmente für TMS-Derivate umfassen:

-

m/z 73: Das [Si(CH₃)₃]⁺-Ion, oft der Basispeak.

-

[M-15]⁺: Verlust einer Methylgruppe (-CH₃) vom Molekülion.

-

α-Spaltung: Bruch der Bindung zwischen dem stickstoff- und dem benachbarten kohlenstofftragenden Sauerstoffatom. Für das N,O-Bis(trimethylsilyl)-Derivat von 2-Amino-1-(4-methylphenyl)ethanol wäre ein prominentes Fragment bei m/z 179 zu erwarten, das dem [CH(OTMS)C₆H₄CH₃]⁺-Fragment entspricht.

Acylierungs-Derivatisierung mittels TFAA

Die Acylierung mit fluorierten Anhydriden wie Trifluoressigsäureanhydrid (TFAA) ist eine weitere robuste Methode, die besonders für Amine effektiv ist.[6] Die resultierenden Trifluoracetyl (TFA)-Derivate sind thermisch sehr stabil und zeigen exzellente chromatographische Eigenschaften.[7]

Mechanismus der Acylierung

TFAA reagiert mit den nukleophilen Amino- und Hydroxylgruppen, wobei eine Acyl-Substitutionsreaktion stattfindet. Dabei wird eine Trifluoracetylgruppe eingeführt und Trifluoressigsäure als Nebenprodukt gebildet. Die Reaktion wird oft in Gegenwart einer Base durchgeführt, um die entstehende Säure zu neutralisieren und die Reaktion zu vervollständigen.[8]

Abbildung 2: Schematischer Arbeitsablauf der Acylierungsreaktion.

Experimentelles Protokoll: Acylierung

Materialien:

-

2-Amino-1-(4-methylphenyl)ethanol

-

Trifluoressigsäureanhydrid (TFAA)

-

Ethylacetat (GC-Qualität, wasserfrei)

-

Reaktionsgefäße (z.B. 1,5 mL Glas-Vials mit Schraubverschluss und Septum)

-

Heizblock oder Wasserbad

-

GC-MS-System

Protokoll:

-

Probenvorbereitung: Lösen Sie ca. 1 mg 2-Amino-1-(4-methylphenyl)ethanol in 200 µL Ethylacetat in einem Reaktionsgefäß.

-

Zugabe des Reagenzes: Fügen Sie 100 µL TFAA hinzu.

-

Inkubation: Verschließen Sie das Gefäß fest und erhitzen Sie es für 20 Minuten bei 75 °C.

-

Trocknung: Kühlen Sie das Gefäß ab und verdampfen Sie das Lösungsmittel und überschüssiges Reagenz unter einem sanften Stickstoffstrom. Dieser Schritt ist entscheidend, um die sauren Nebenprodukte zu entfernen, die die GC-Säule beschädigen könnten.

-

Rekonstitution: Lösen Sie den trockenen Rückstand in 200 µL Ethylacetat.

-

Analyse: Injizieren Sie 1 µL der rekonstituierten Probe in das GC-MS-System.

Erwartete Ergebnisse und GC-MS-Parameter

Das N,O-Bis(trifluoracetyl)-Derivat ist thermisch stabil und zeigt eine ausgezeichnete Peakform. Die GC-MS-Parameter können ähnlich wie bei der Silylierungsmethode gewählt werden, wobei eine unpolare Säule (z.B. 5% Phenyl-methylpolysiloxan) zu empfehlen ist.

Erwartetes Massenspektrum: Die Fragmentierung von TFA-Derivaten wird durch die Trifluoracetylgruppe beeinflusst. Basierend auf den Fragmentierungsmustern von TFA-Derivaten ähnlicher Phenylethylamine[6], sind folgende charakteristische Ionen zu erwarten:

-

α-Spaltung: Ähnlich wie bei der Silylierung ist die Spaltung der C-C-Bindung zwischen dem stickstofftragenden Kohlenstoff und dem benachbarten Kohlenstoff, der die Hydroxylgruppe trägt, ein dominanter Fragmentierungsweg. Dies würde zu einem charakteristischen Ion führen, das durch die Abspaltung des Benzylteils entsteht. Für das TFA-Derivat von 2-Amino-1-(4-methylphenyl)ethanol ist ein prominentes Fragment bei m/z 140 zu erwarten, das dem [CH₂=N⁺H(COCF₃)]-Fragment entspricht.

-

Benzylisches Kation: Ein weiteres typisches Fragment ist das p-Methylbenzyl-Kation bei m/z 105 , das durch die Spaltung der C-C-Bindung neben dem Phenylring entsteht.

Chirale Trennung

Da 2-Amino-1-(4-methylphenyl)ethanol ein Chiralitätszentrum besitzt, kann die Trennung der Enantiomere für pharmakologische und toxikologische Studien von großer Bedeutung sein. Nach der Derivatisierung (entweder durch Silylierung oder Acylierung) können die Enantiomere auf einer chiralen GC-Säule getrennt werden.

Empfohlene chirale Säulen:

-

Cyclodextrin-basierte Phasen: (z.B. Chiraldex G-TA) sind oft für die Trennung von derivatisierten Alkoholen und Aminen geeignet.[8]

-

Chirasil-Val Phasen: Diese auf Aminosäure-Derivaten basierenden Phasen sind ebenfalls eine ausgezeichnete Wahl für die chirale Trennung von derivatisierten Aminen.

Die Optimierung des Temperaturprogramms ist für die Erzielung einer guten chiralen Trennung entscheidend. Oft sind langsamere Heizraten erforderlich, um die Auflösung zwischen den Enantiomeren zu maximieren.

Zusammenfassung und bewährte Praktiken

| Derivatisierungsmethode | Reagenz | Vorteile | Nachteile |

| Silylierung | MSTFA | - Milde Reaktionsbedingungen- Flüchtige Nebenprodukte- Ein-Schritt-Verfahren | - Derivate sind feuchtigkeitsempfindlich |

| Acylierung | TFAA | - Sehr stabile Derivate- Exzellente chromatographische Eigenschaften | - Aggressiveres Reagenz- Erfordert oft einen Trocknungsschritt |

Bewährte Praktiken für eine erfolgreiche Derivatisierung:

-

Wasserfreiheit: Alle verwendeten Lösungsmittel, Reagenzien und Proben sollten so wasserfrei wie möglich sein, da Wasser mit den Derivatisierungsreagenzien reagiert und die Ausbeute verringert.

-

Inerte Atmosphäre: Die Durchführung der Reaktion unter einer inerten Atmosphäre (z.B. Stickstoff oder Argon) kann die Lebensdauer der Reagenzien verlängern und Nebenreaktionen minimieren.

-

Optimierung: Die hier vorgestellten Protokolle sind als Ausgangspunkt zu verstehen. Eine Optimierung der Reaktionszeit, der Temperatur und des Verhältnisses von Reagenz zu Analyt kann erforderlich sein, um maximale Ausbeuten zu erzielen.[9]

-

Qualitätskontrolle: Die Verwendung eines internen Standards wird für quantitative Analysen dringend empfohlen, um Variationen im Probenvorbereitungs- und Injektionsprozess auszugleichen.

Referenzen

-

Culea, M., Iordache, A. M., Horj, E., Mesaros, C., & Bleiziffer, R. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Abgerufen von [Link]

-

Jackson, G. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Enliven: Biosimilars and Bioavailablity, 1(1). Abgerufen von [Link]

-

Lin, H. R., Lin, T. C., & Lee, R. H. (2011). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of the Chinese Chemical Society, 58(4), 549-556.

-

Macherey-Nagel. (n.d.). Silylation reagents for GC derivatization. Abgerufen von [Link]

-